4-(1-{2-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]ethyl}-1H-1,3-benzodiazol-2-yl)-1-(2-methoxyphenyl)pyrrolidin-2-one
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Overview
Description
The compound is a complex organic molecule with multiple functional groups, including a benzodiazole ring and a pyrrolidinone ring, both of which are common in many pharmaceutical compounds .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzodiazole and pyrrolidinone rings would likely contribute to the rigidity of the molecule, while the methoxy and propenyl groups could provide some flexibility .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple polar groups (like the methoxy groups) could make it somewhat soluble in polar solvents, while the multiple rings could increase its melting and boiling points .Scientific Research Applications
Synthetic Methodologies and Chemical Characterization
Research into the synthesis of complex organic molecules like 4-(1-{2-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]ethyl}-1H-1,3-benzodiazol-2-yl)-1-(2-methoxyphenyl)pyrrolidin-2-one often explores novel synthetic routes and characterizations. For instance, studies have demonstrated new approaches for the synthesis of thiazoles and their fused derivatives, showcasing antimicrobial activities (Wardkhan et al., 2008). Similarly, novel terpyridine-skeleton molecule derivants have been synthesized and evaluated for their potential in inhibiting tumor growth and metastasis by targeting topoisomerases, indicating the therapeutic applications of such compounds (Kwon et al., 2015).
Antimicrobial and Antitumor Activities
The antimicrobial and antitumor properties of complex organic compounds are of significant interest. Research has shown that derivatives of thiazoles possess notable in vitro antimicrobial activity against various bacterial and fungal isolates (Wardkhan et al., 2008). Moreover, terpyridine-skeleton molecules have demonstrated dual catalytic inhibition of topoisomerases I and II, inducing apoptosis and G1 arrest in human breast cancer cells, underscoring their potential as cancer therapeutics (Kwon et al., 2015).
Material Science and Catalysis
In the realm of material science and catalysis, encapsulation of metal complexes within zeolites has been explored for the efficient and reusable catalysis of primary alcohols and hydrocarbons. This approach has demonstrated high catalytic activity and stability, with potential implications for industrial applications (Ghorbanloo & Maleki Alamooti, 2017).
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-(2-methoxyphenyl)-4-[1-[2-(2-methoxy-4-prop-2-enylphenoxy)ethyl]benzimidazol-2-yl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31N3O4/c1-4-9-21-14-15-27(28(18-21)36-3)37-17-16-32-24-11-6-5-10-23(24)31-30(32)22-19-29(34)33(20-22)25-12-7-8-13-26(25)35-2/h4-8,10-15,18,22H,1,9,16-17,19-20H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOKZBUFVQVLRPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCOC5=C(C=C(C=C5)CC=C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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